1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride
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Overview
Description
1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride, also known as Bopindolol, is a beta-blocker drug used in the treatment of hypertension, angina pectoris, and congestive heart failure. It is a non-selective beta-blocker that works by blocking the beta-adrenergic receptors in the heart and blood vessels, thereby reducing the workload on the heart and lowering blood pressure.
Scientific Research Applications
1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride has been extensively studied in scientific research for its potential therapeutic applications. It has been found to be effective in the treatment of hypertension, angina pectoris, and congestive heart failure. 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride has also been studied for its potential use in the treatment of other cardiovascular diseases, such as arrhythmias, myocardial infarction, and heart failure.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to exhibit potent antileishmanial and antimalarial activities .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes that inhibit the growth or survival of the pathogens .
Biochemical Pathways
Similar compounds have been shown to interfere with the life cycle of pathogens, disrupting their ability to infect and reproduce .
the Result of Action
, similar compounds have been shown to exhibit potent antileishmanial and antimalarial activities. This suggests that the compound may have a significant inhibitory effect on the growth or survival of these pathogens.
Advantages and Limitations for Lab Experiments
1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for studying cardiovascular function. It is also relatively easy to synthesize and is readily available for purchase. However, 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride has some limitations for lab experiments. It is a non-selective beta-blocker, which means it may also block beta-adrenergic receptors in other tissues, leading to unwanted side effects. Additionally, 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride has a relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride. One area of interest is the development of more selective beta-blockers that target specific beta-adrenergic receptor subtypes. Another area of interest is the use of 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride in combination with other drugs for the treatment of cardiovascular disease. Additionally, further research is needed to better understand the long-term effects of 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride on cardiovascular function and to identify potential side effects.
Synthesis Methods
1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride can be synthesized by reacting 4-bromophenol with epichlorohydrin to form 1-(4-bromophenoxy)-2,3-epoxypropane. The resulting compound is then reacted with morpholine in the presence of a base to form 1-(4-bromophenoxy)-3-morpholinopropan-2-ol. The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride.
properties
IUPAC Name |
1-(4-bromophenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3.ClH/c14-11-1-3-13(4-2-11)18-10-12(16)9-15-5-7-17-8-6-15;/h1-4,12,16H,5-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCWZCMCMBEBRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=C(C=C2)Br)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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